An In-depth Technical Guide to Sniper(abl)-019: Structure, Synthesis, and Mechanism of Action
An In-depth Technical Guide to Sniper(abl)-019: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sniper(abl)-019, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the oncogenic BCR-ABL protein. Sniper(abl)-019 represents a promising therapeutic strategy for cancers driven by aberrant BCR-ABL activity, such as Chronic Myeloid Leukemia (CML).
Introduction to Sniper(abl)-019
Sniper(abl)-019 is a heterobifunctional small molecule that induces the degradation of the BCR-ABL fusion protein.[1][2] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, Sniper(abl)-019 facilitates the complete removal of the BCR-ABL protein from the cell. This is achieved by hijacking the cell's own ubiquitin-proteasome system. The general class of molecules to which Sniper(abl)-019 belongs, SNIPERs, are designed to induce IAP-mediated ubiquitylation and subsequent proteasomal degradation of a target protein.[1][3]
Chemical Structure of Sniper(abl)-019
Sniper(abl)-019 is a chimeric molecule comprising three key components: a warhead that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase (cIAP1), and a linker that connects these two moieties.[1][2]
-
Target-binding Ligand (Warhead): Dasatinib, a potent inhibitor of the ABL tyrosine kinase.[1][2]
-
E3 Ligase Ligand: MV-1, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ubiquitin ligase activity.[1][2]
-
Linker: A polyethylene glycol (PEG)-based linker connects Dasatinib and MV-1.[1] The precise chemical structure of the linker is crucial for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination.
The complete chemical name for Sniper(abl)-019 is: N-(2-chloro-6-methylphenyl)-2-{[6-(4-{2-[2-(2-{2-[(2S)-2-{[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]formamido}-3,3-diphenylpropanamido]ethoxy}ethoxy)ethoxy]acetyl}piperazin-1-yl)-2-methylpyrimidin-4-yl]amino}-1,3-thiazole-5-carboxamide.[4]
Molecular Formula: C60H77ClN12O9S[2][4]
Molecular Weight: 1177.85 g/mol [4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for Sniper(abl)-019 and related compounds.
| Compound | Target Protein | E3 Ligase Ligand | DC50 for Target Degradation | Cell Line | Reference |
| Sniper(abl)-019 | BCR-ABL | MV-1 | 0.3 µM | Not Specified | [1][2] |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 nM | K562 | [5] |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 µM | Not Specified | [1] |
| SNIPER(ABL)-015 | BCR-ABL | MV-1 | 5 µM | Not Specified | [1] |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | 5 µM | Not Specified | [1] |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 0.3 µM | Not Specified | [5] |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 µM | Not Specified | [1] |
| SNIPER(ABL)-049 | BCR-ABL | Bestatin | 100 µM | Not Specified | [1] |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | 10 µM | Not Specified | [1] |
Experimental Protocols
While the exact, step-by-step synthesis protocol for Sniper(abl)-019 has not been publicly disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of similar SNIPERs and Dasatinib conjugates.[6][7][8] The general approach involves the synthesis of the Dasatinib, MV-1, and linker moieties separately, followed by their sequential conjugation.
Plausible Synthesis of Sniper(abl)-019
The synthesis can be conceptualized in three main stages:
-
Synthesis of a Linker-Functionalized Dasatinib Derivative: Dasatinib can be modified to incorporate a reactive handle, such as a carboxylic acid or an amine, at a position that does not interfere with its binding to ABL kinase. This is often achieved by modifying the hydroxyethylpiperazine moiety.[8][9]
-
Synthesis of a Linker-Functionalized MV-1 Derivative: Similarly, MV-1 would be functionalized with a complementary reactive group.
-
Conjugation of the Functionalized Moieties: The linker-functionalized Dasatinib and MV-1 are then coupled using standard peptide or ether linkage chemistries, often involving amide bond formation or click chemistry.[10] Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.[10][11][12][13][14]
Protocol for Evaluating BCR-ABL Degradation by Western Blot
This protocol describes how to assess the ability of Sniper(abl)-019 to induce the degradation of BCR-ABL in a cell-based assay.
-
Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in appropriate media and conditions.
-
Treatment: Seed the cells in multi-well plates and treat with varying concentrations of Sniper(abl)-019 or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCR-ABL. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for BCR-ABL and the loading control. Normalize the BCR-ABL signal to the loading control signal for each sample. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated.
In Vitro Ubiquitination Assay
This assay can be used to demonstrate the Sniper(abl)-019-mediated ubiquitination of BCR-ABL.[15]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant cIAP1 (as the E3 ligase)
-
Recombinant BCR-ABL (as the substrate)
-
Sniper(abl)-019 or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-BCR-ABL antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated BCR-ABL should be observed in the presence of Sniper(abl)-019.
Signaling Pathways and Mechanism of Action
Sniper(abl)-019 functions by forming a ternary complex between the BCR-ABL protein and the cIAP1 E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the BCR-ABL protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BCR-ABL protein.
Caption: Mechanism of Action of Sniper(abl)-019.
Caption: Simplified BCR-ABL Signaling Pathways and the Point of Intervention for Sniper(abl)-019.
Conclusion
Sniper(abl)-019 is a rationally designed molecule that leverages the cellular protein degradation machinery to eliminate the oncogenic driver protein BCR-ABL. Its mechanism of action offers a distinct advantage over traditional inhibitors by removing the entire protein, potentially overcoming resistance mechanisms associated with kinase domain mutations. Further research and development of Sniper(abl)-019 and similar molecules hold significant promise for advancing cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER(ABL)-019 | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. xcessbio.com [xcessbio.com]
- 5. adooq.com [adooq.com]
- 6. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Synthesis and Evaluation of Cyclic Peptide-dasatinib Conjugates as Ant" by Shaban Darwish, Dorna Davani-Davari et al. [digitalcommons.chapman.edu]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. nbinno.com [nbinno.com]
- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
